molecular formula C9H19NO4 B2847208 tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate CAS No. 1334171-66-2

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate

Cat. No. B2847208
M. Wt: 205.254
InChI Key: CMWJWKLWQJMPMM-UHFFFAOYSA-N
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Description

Tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate is a chemical compound with the molecular formula C9H19NO4 . It has a molecular weight of 205.25 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a liquid or solid or semi-solid or lump in physical form . The compound’s density, boiling point, and other physical properties are not specified in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Intermediate in Natural Product Synthesis : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a compound related to tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, has been synthesized as an intermediate in the natural product jaspine B, which shows cytotoxic activity against human carcinoma cell lines. The synthesis involves several steps including esterification and protection reactions (Tang et al., 2014).

  • Photoredox-Catalyzed Amination : tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, similar to tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate, was used in a photoredox-catalyzed amination process. This method establishes a new pathway for assembling 3-aminochromones under mild conditions, which are useful in various chemical syntheses (Wang et al., 2022).

  • Crystal Structure Analysis : The crystal structures of compounds related to tert-butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate were analyzed, revealing insights into hydrogen and halogen bonds involving the carbonyl group, which is critical for understanding molecular interactions in crystallography (Baillargeon et al., 2017).

Medical and Biological Applications

  • Intermediate in Drug Synthesis : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, related to the queried compound, is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), used in medical treatments (Zhao et al., 2017).

  • Evaluation of Genotoxic Impurities : A study on the characterization and evaluation of genotoxic impurities in active pharmaceutical ingredients involved tert-butyl carbamates. This is crucial for ensuring the safety and efficacy of pharmaceutical products (Puppala et al., 2022).

  • Enzymatic Kinetic Resolution : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, related to the compound of interest, was investigated for producing optically pure enantiomers. These enantiomers are key intermediates in synthesizing chiral organoselenanes and organotelluranes, relevant in medicinal chemistry (Piovan et al., 2011).

Other Applications

  • Organic Photovoltaic Materials : New donor building blocks, including tert-butyl carbamates, are being synthesized for use in organic photovoltaic materials. This research contributes to the development of renewable energy technologies (Chmovzh & Rakitin, 2021).

  • Corrosion Inhibition : Compounds based on tert-butyl carbamate have been evaluated as corrosion inhibitors for carbon steel in acidic solutions. This has implications in industrial applications where corrosion resistance is crucial (Faydy et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with this compound include P264 (wash hands and face thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing and wash it before reuse) .

properties

IUPAC Name

tert-butyl N-(1-hydroxy-3-methoxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJWKLWQJMPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-hydroxy-3-methoxypropan-2-yl)carbamate

Synthesis routes and methods

Procedure details

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Citations

For This Compound
1
Citations
RA Ward, MJ Anderton, P Bethel, J Breed, C Cook… - 2019 - ACS Publications
The RAS/MAPK pathway is a major driver of oncogenesis and is dysregulated in approximately 30% of human cancers, primarily by mutations in the BRAF or RAS genes. The …
Number of citations: 42 pubs.acs.org

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